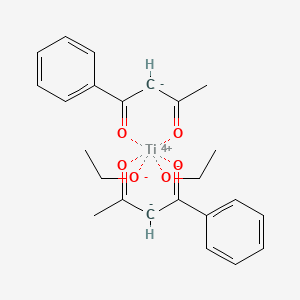
2-Amino-5-methyl-5-hexenoic acid
Overview
Description
2-Amino-5-methyl-5-hexenoic acid is a compound produced by the strain of Streptomyces sp. MF-374-C4.
Preparation Methods
2-Amino-5-methyl-5-hexenoic acid can be synthesized through fermentation using the strain Streptomyces sp. MF-374-C4. The compound is isolated from the fermentation broth based on its ability to reverse the effect of N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) in a test system. Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-5-methyl-5-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, which can result in the formation of new compounds with different properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-5-methyl-5-hexenoic acid has several scientific research applications, including:
Chemistry: It is used as a methionine analog in various chemical studies.
Biology: The compound inhibits protein synthesis, making it useful in studying protein synthesis pathways and mechanisms.
Medicine: Research has explored its potential as an antibacterial agent due to its ability to inhibit the growth of certain bacteria.
Industry: It is used in the production of various chemical intermediates and as a research tool in industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-5-hexenoic acid involves inhibiting protein synthesis. It specifically inhibits the formation of methionyl-tRNA but not valyl-tRNA in a cell-free system of Escherichia coli. This inhibition affects the overall protein synthesis process, leading to reduced cell growth and proliferation.
Comparison with Similar Compounds
2-Amino-5-methyl-5-hexenoic acid is unique due to its specific inhibition of methionyl-tRNA formation. Similar compounds include:
2-Amino-4-methyl-5-hexenoic acid: Another methionine analog with similar inhibitory properties.
2-Amino-5-methoxybenzoic acid: Used in the synthesis of various substituted compounds.
2-Amino-5-methylhexane: An aliphatic amine used in the preparation of pyridines and other cyclic nitrogen-based compounds
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
(2S)-2-amino-5-methylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZAERTQAIZGU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223557 | |
| Record name | 2-Amino-5-methyl-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73322-75-5 | |
| Record name | 2-Amino-5-methyl-5-hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073322755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methyl-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[g][1,4]benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine](/img/structure/B1204962.png)



![A benz[a]anthraquinone](/img/structure/B1204968.png)



![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)




![Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1204983.png)
